N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-10(16-9-4-5-9)7-11(12-8)13-17(2,14)15/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
IFSIFGINIFBTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 4-cyclopropoxy-6-ethylpyridine and methanesulfonyl chloride.
Reaction Conditions: The reaction between 4-cyclopropoxy-6-ethylpyridine and methanesulfonyl chloride is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives
Scientific Research Applications
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, such as kinases, involved in cellular signaling pathways. It can inhibit the activity of these enzymes, leading to alterations in cellular processes.
Pathways Involved: By inhibiting specific kinases, the compound can affect pathways related to cell division, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methoxy-5-(2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide: This compound also contains a methanesulfonamide group and a pyridine ring but differs in the substituents attached to the pyridine ring.
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide: This compound is similar but has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
